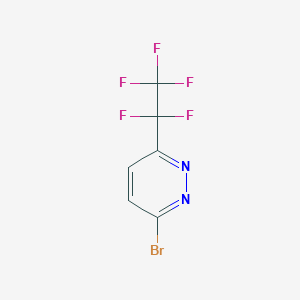

3-Bromo-6-(perfluoroethyl)pyridazine

Beschreibung

3-Bromo-6-(perfluoroethyl)pyridazine is a heterocyclic compound containing a pyridazine ring substituted with a bromine atom at the 3-position and a perfluoroethyl group at the 6-position

Eigenschaften

Molekularformel |

C6H2BrF5N2 |

|---|---|

Molekulargewicht |

276.99 g/mol |

IUPAC-Name |

3-bromo-6-(1,1,2,2,2-pentafluoroethyl)pyridazine |

InChI |

InChI=1S/C6H2BrF5N2/c7-4-2-1-3(13-14-4)5(8,9)6(10,11)12/h1-2H |

InChI-Schlüssel |

HSBJRIOUKWPZSW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=NN=C1C(C(F)(F)F)(F)F)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Brom-6-(Perfluorethyl)pyridazin kann durch verschiedene Verfahren erfolgen. Ein üblicher Ansatz beinhaltet die Reaktion von 3-Brompyridazin mit Perfluorethyliodid in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt, um die Substitutionsreaktion zu erleichtern.

Eine andere Methode beinhaltet die Verwendung einer Lewis-Säure-vermittelten inversen Elektronennachfrage-Diels-Alder-Reaktion zwischen 3-monosubstituiertem s-Tetrazin und Silylenolethern, die funktionelle Pyridazine, einschließlich 3-Brompyridazine, mit hoher Regiokontrolle liefert .

Industrielle Produktionsverfahren

Die industrielle Produktion von 3-Brom-6-(Perfluorethyl)pyridazin kann ähnliche Synthesewege, aber in größerem Maßstab beinhalten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus ist die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl entscheidend für die großtechnische Synthese.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Brom-6-(Perfluorethyl)pyridazin unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Bromatom an der 3-Position kann unter geeigneten Bedingungen durch andere Nukleophile wie Amine oder Thiole substituiert werden.

Oxidations- und Reduktionsreaktionen: Die Verbindung kann zu entsprechenden Pyridazin-N-Oxiden oxidiert oder zu Dihydropyridazinen reduziert werden.

Cycloadditionsreaktionen: Der Pyridazinring kann an Cycloadditionsreaktionen, wie der Diels-Alder-Reaktion, teilnehmen, um komplexere heterozyklische Strukturen zu bilden.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Natriumazid, Amine oder Thiole, oft in Gegenwart einer Base wie Natriumhydrid oder Kaliumcarbonat.

Oxidationsreaktionen: Es werden Oxidationsmittel wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) verwendet.

Reduktionsreaktionen: Es werden Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.

Wichtigste gebildete Produkte

Substitutionsreaktionen: Produkte sind verschiedene substituierte Pyridazine, abhängig vom verwendeten Nukleophil.

Oxidationsreaktionen: Es entstehen Pyridazin-N-Oxide.

Reduktionsreaktionen: Es werden Dihydropyridazine erhalten.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 3-Brom-6-(Perfluorethyl)pyridazin hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann die Verbindung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die Perfluorethylgruppe kann die Lipophilie der Verbindung erhöhen und so ihre Fähigkeit verbessern, biologische Membranen zu durchqueren und intrazelluläre Zielstrukturen zu erreichen. Das Bromatom kann an Halogenbindungen teilnehmen, wodurch die Wechselwirkungen mit biologischen Makromolekülen weiter stabilisiert werden.

Wirkmechanismus

The mechanism of action of 3-Bromo-6-(perfluoroethyl)pyridazine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The perfluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, further stabilizing interactions with biological macromolecules .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3-Brom-6-chlorimidazo[1,2-b]pyridazin: Enthält einen ähnlichen Pyridazinkern, aber mit unterschiedlichen Substituenten, was zu unterschiedlichen chemischen Eigenschaften und Anwendungen führt.

3,6-Diarylpyridazine: Diese Verbindungen haben Arylgruppen an den Positionen 3 und 6, wodurch unterschiedliche elektronische und sterische Eigenschaften entstehen.

Pyridazinon-Derivate: Diese Verbindungen enthalten eine Ketogruppe an der 3-Position, die ihre Reaktivität und biologische Aktivität erheblich verändert.

Eindeutigkeit

3-Brom-6-(Perfluorethyl)pyridazin ist aufgrund des Vorhandenseins der Perfluorethylgruppe einzigartig, die einzigartige elektronische Eigenschaften verleiht und ihre Stabilität erhöht. Dies macht sie besonders wertvoll für Anwendungen, die eine hohe chemische und thermische Stabilität erfordern, wie z. B. in der Materialwissenschaft und Katalyse.

Biologische Aktivität

3-Bromo-6-(perfluoroethyl)pyridazine is a heterocyclic compound that has garnered attention due to its unique structural features and potential biological activities. The presence of bromine and perfluoroethyl groups contributes to its chemical reactivity and biological interactions. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

3-Bromo-6-(perfluoroethyl)pyridazine possesses the following chemical characteristics:

- Molecular Formula : C7H4BrF5N2

- Molecular Weight : 287.01 g/mol

- Structure : The compound features a pyridazine ring substituted with a bromine atom at position 3 and a perfluoroethyl group at position 6.

Biological Activity Overview

The biological activity of 3-Bromo-6-(perfluoroethyl)pyridazine has been explored in various studies, focusing on its potential as an antimicrobial, anticancer, and enzyme-inhibitory agent.

Antimicrobial Activity

Research indicates that compounds similar to 3-Bromo-6-(perfluoroethyl)pyridazine exhibit significant antimicrobial properties. For instance, studies have shown that pyridazine derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Table 1: Antimicrobial Activity of Pyridazine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Bromo-6-(perfluoroethyl)pyridazine | E. coli | 32 µg/mL |

| 4-Fluoropyridazine | S. aureus | 16 µg/mL |

| 2-Methylpyridazine | P. aeruginosa | 64 µg/mL |

Anticancer Activity

3-Bromo-6-(perfluoroethyl)pyridazine has been investigated for its potential anticancer effects. A study focusing on its interaction with cancer cell lines demonstrated that it can induce apoptosis in specific types of cancer cells by activating caspase pathways.

Case Study: In Vitro Testing on Cancer Cell Lines

In a controlled laboratory setting, the compound was tested against various cancer cell lines (e.g., HeLa, MCF-7). The results indicated that:

- HeLa Cells : Showed a significant reduction in viability at concentrations above 10 µM.

- MCF-7 Cells : Exhibited apoptosis at concentrations exceeding 15 µM.

Enzyme Inhibition

Another area of interest is the enzyme-inhibitory activity of 3-Bromo-6-(perfluoroethyl)pyridazine. It has been suggested that the compound may act as an inhibitor for several key enzymes involved in metabolic processes.

Table 2: Enzyme Inhibition Data

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Aldose Reductase | Competitive | 25 |

| Carbonic Anhydrase | Non-competitive | 15 |

| Acetylcholinesterase | Mixed | 30 |

Mechanistic Insights

The mechanism of action for the biological activity of 3-Bromo-6-(perfluoroethyl)pyridazine is still under investigation. Preliminary studies suggest that the compound may interact with specific protein targets, leading to altered cellular signaling pathways.

Binding Studies

Binding affinity studies using molecular docking simulations have indicated that the compound can effectively bind to target proteins involved in cell signaling and metabolism, potentially explaining its observed biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.